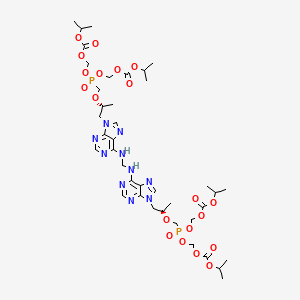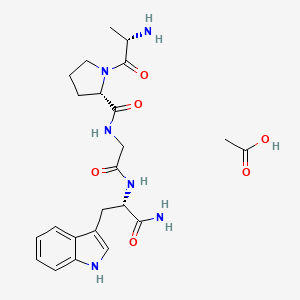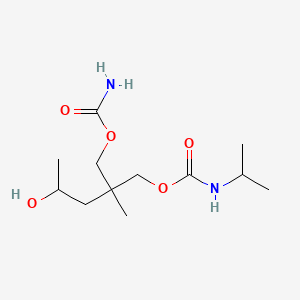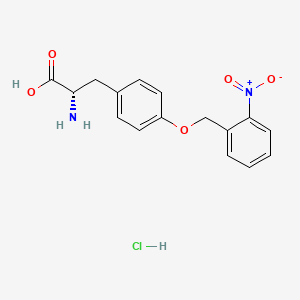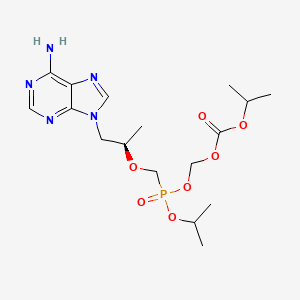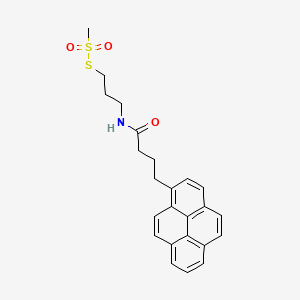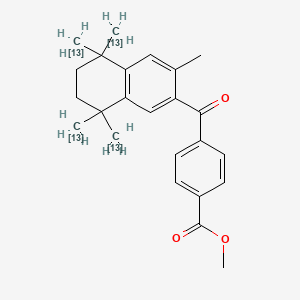
(trans)-4-Propyl-1-methyl-L-proline-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trans)-4-Propyl-1-methyl-L-proline-d3 is a deuterated derivative of (trans)-4-Propyl-1-methyl-L-proline. This compound is a modified amino acid, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and to improve the pharmacokinetic properties of drugs.
Applications De Recherche Scientifique
(trans)-4-Propyl-1-methyl-L-proline-d3 has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in isotope labeling studies to understand protein and enzyme functions.
Medicine: Investigated for its potential to improve the pharmacokinetic properties of drugs by enhancing stability and reducing metabolic degradation.
Industry: Utilized in the synthesis of deuterated drugs and other compounds for pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-4-Propyl-1-methyl-L-proline-d3 typically involves the following steps:
Starting Material: The synthesis begins with commercially available L-proline.
Alkylation: The L-proline undergoes alkylation to introduce the propyl and methyl groups at the 4 and 1 positions, respectively.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Deuteration: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(trans)-4-Propyl-1-methyl-L-proline-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of (trans)-4-Propyl-1-methyl-L-proline-d3 involves its incorporation into biological systems where it can replace the non-deuterated analog. The presence of deuterium can alter the rate of metabolic reactions due to the kinetic isotope effect, leading to changes in the metabolic stability and activity of the compound. This can be particularly useful in drug development to enhance the efficacy and reduce the side effects of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
(trans)-4-Propyl-1-methyl-L-proline: The non-deuterated analog.
(trans)-4-Hydroxy-L-proline: Another modified proline derivative.
(trans)-4-Methyl-L-proline: A similar compound with a different alkyl group.
Uniqueness
(trans)-4-Propyl-1-methyl-L-proline-d3 is unique due to the presence of deuterium, which imparts different physicochemical properties compared to its non-deuterated analogs. The deuterium atoms can lead to increased metabolic stability and altered reaction kinetics, making it a valuable tool in scientific research and drug development.
Propriétés
Numéro CAS |
1246816-92-1 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
174.258 |
Nom IUPAC |
(2S,4R)-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m1/s1/i2D3 |
Clé InChI |
MAWGMRQFCUEYCT-QTFNCCPBSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)O |
Synonymes |
4R)-4-Propyl-hygric Acid-d3; (4R)-4-Propyl-hygric Acid-d3; (2S,4R)-4-Propyl-1-methylpyrrolidine-2-carboxylic Acid-d3; 1-Methyl-4-propylproline-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


